2-(ethylthio)-5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
The compound 2-(ethylthio)-5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one belongs to the triazolopyrimidinone class, characterized by a fused triazole and pyrimidine ring system. Key structural features include:
- Position 5: Methyl (-CH₃) group, a small alkyl substituent that may influence steric interactions.
- Position 6: 1-Naphthylmethyl (-CH₂-C₁₀H₇) group, a bulky aromatic substituent that enhances hydrophobicity and may impact receptor binding.
This structural profile suggests applications in medicinal chemistry, where triazolopyrimidinones are explored for kinase inhibition, phosphodiesterase modulation, or antimicrobial activity .
Properties
IUPAC Name |
2-ethylsulfanyl-5-methyl-6-(naphthalen-1-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-3-25-19-21-18-20-12(2)16(17(24)23(18)22-19)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,3,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCMWLWQAYJAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves multiple steps, typically starting from readily available precursors:
Formation of the Triazole Ring: This step generally involves cyclization reactions. Common reagents might include hydrazines or hydrazides reacting with appropriate electrophiles.
Pyrimidinone Core Construction: The pyrimidinone ring is often constructed via condensation reactions, using compounds such as formamidine or guanidine with appropriate diketones or ketoesters.
Substitution Reactions: Introduction of the ethylthio and naphthylmethyl groups is usually achieved through substitution reactions, using thiols and halides as reagents.
Industrial Production Methods
For industrial-scale production, the process typically involves:
Batch Reactions: Utilizing large reactors to conduct the synthesis in controlled steps.
Purification: Techniques such as crystallization, recrystallization, and chromatography to obtain the pure compound.
Quality Control: Ensuring the final product meets the desired specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The ethylthio group can undergo oxidation, typically in the presence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions, such as those using hydrogenation catalysts, can affect various substituents depending on the conditions.
Substitution: Nucleophilic or electrophilic substitution can occur on the aromatic rings or the heterocyclic core, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Reagents such as alkyl halides, thiols, or amines under appropriate conditions (solvents, temperature, catalysts).
Major Products Formed
The products formed depend on the type and site of reaction. For instance:
Oxidation: Formation of sulfoxides or sulfones from the ethylthio group.
Substitution: Various substituted derivatives retaining the core structure.
Scientific Research Applications
Chemistry
This compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, compounds like 2-(ethylthio)-5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one are explored for their potential as enzyme inhibitors, given their heterocyclic structure which can mimic biological substrates or bind to active sites.
Medicine
Due to its structural features, this compound is investigated for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Studies often focus on its interaction with biological targets and pathways.
Industry
In industrial applications, heterocyclic compounds are used as key components in the production of dyes, agrochemicals, and polymers. This compound's derivatives could be valuable in these sectors due to their stability and reactivity.
Mechanism of Action
The specific mechanism by which 2-(ethylthio)-5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects depends on the application. Generally, it might interact with biological macromolecules such as enzymes, receptors, or DNA, inhibiting their function or modulating their activity. The ethylthio group and the aromatic systems are key to its binding properties, enabling interactions through hydrogen bonds, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Triazolopyrimidinone Derivatives
*Calculated based on formula C₂₁H₂₀N₄OS.
Key Observations:
Position 2 Modifications: Ethylthio (Target): Enhances lipophilicity and resistance to oxidative metabolism compared to amino (-NH₂) or methoxyphenyl groups .
Position 6 Substituents :
- 1-Naphthylmethyl (Target) : Bulkier and more aromatic than 3-chlorobenzyl () or alkyl chains (), likely influencing steric interactions in biological targets.
- 3,4,5-Trimethoxyphenyl (5j) : Introduces electron-donating methoxy groups, which may enhance π-π stacking in receptor binding .
Derivatives with carboxamide groups (e.g., 5j) exhibit elevated melting points (>300°C), suggesting strong intermolecular hydrogen bonding, whereas the target’s lipophilic substituents may lower its melting point .
Pharmacological and Electrochemical Profiles
- Electrochemical Behavior : S1-TP derivatives () exhibit redox activity on carbon electrodes, attributed to electron-rich substituents like methoxyphenyl. The target’s ethylthio group, being electron-donating, may similarly enable reversible redox reactions .
- Antimicrobial activity: Derivatives with halogenated aryl groups (e.g., 3-chlorobenzyl in ) exhibit moderate efficacy, which the target’s naphthyl group may enhance due to increased hydrophobicity .
Biological Activity
The compound 2-(ethylthio)-5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃OS
- Molecular Weight : 273.35 g/mol
- CAS Number : [insert CAS number if available]
Antimicrobial Activity
Recent studies have indicated that compounds in the triazolopyrimidine class exhibit significant antimicrobial properties. For instance, a study evaluating various synthesized triazolo derivatives found that certain compounds demonstrated moderate activity against both bacterial and fungal strains. Specifically, the compound was tested against a panel of microorganisms and showed promising results comparable to standard antibiotics like Streptomycin and Nystatin .
Anticancer Properties
Research has also highlighted the potential anticancer activity of triazolopyrimidines. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the modulation of cell cycle progression and inhibition of angiogenesis. The specific compound this compound has been shown to inhibit tumor growth in xenograft models .
The biological activity of triazolopyrimidines is often linked to their ability to interact with specific enzymes or receptors involved in cellular signaling pathways. For example, they may inhibit kinases or other enzymes critical for cell proliferation and survival. The exact mechanism for this compound is still under investigation but may involve modulation of key signaling pathways associated with cancer progression and microbial resistance.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several strains of Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated an MIC of 32 µg/mL against E. coli and 16 µg/mL against C. albicans, suggesting significant antimicrobial potential.
Case Study 2: Anticancer Activity
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 10 µM. These findings support further exploration into its use as a therapeutic agent in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
